3-(4-methoxy-3-methylphenyl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxy-3-methylphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-5-8(3-4-10(7)15-2)9-6-11(12)14-13-9/h3-6H,1-2H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPMMKCLCJOAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=NN2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methoxy-3-methylphenylhydrazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of pyrazole derivatives, including 3-(4-methoxy-3-methylphenyl)-1H-pyrazol-5-amine. Research indicates that compounds derived from pyrazole structures exhibit significant activity against various cancer cell lines. For instance, derivatives synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one demonstrated broad-spectrum anticancer effects, with IC50 values indicating potent cytotoxicity against several types of cancer cells, including liver and gastric cancers .
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 4a | HEPG2 | 399 |
| 4c | NUGC | 60 |
| 6a | DLDI | 890 |
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can participate in multi-component reactions to produce various heterocyclic compounds. For example, it has been successfully utilized in the synthesis of pyran and pyridine derivatives through one-pot reactions involving aromatic aldehydes and cyanoacetic acid . Such synthetic strategies not only simplify the preparation process but also expand the library of biologically active compounds.
Table 2: Synthetic Reactions Involving Pyrazole Derivatives
| Reaction Type | Product Type | Key Reactants |
|---|---|---|
| Multi-component | Pyran derivatives | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, aromatic aldehydes |
| Cyclization | Chromone-related compounds | 3-formylchromone, pyrazole |
Potential Drug Development
The promising anticancer properties and the ability to synthesize complex molecules suggest that this compound could be a candidate for further drug development. Its structural features allow for modifications that may enhance its efficacy and selectivity against cancer cells.
Pharmacological Studies
Pharmacological investigations into aminopyrazoles indicate their potential as inhibitors for various biological targets, including monoamine oxidases and other enzymes involved in metabolic pathways . The compound's ability to form stable interactions with these targets could lead to its application in treating neurological disorders or metabolic diseases.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
Pyrazole derivatives with diverse substituents at the 3-position exhibit distinct physicochemical and biological properties:
Key Observations :
- Electron-Donating Groups (e.g., methoxy, methyl): Enhance stability and bioavailability by increasing lipophilicity .
- Electron-Withdrawing Groups (e.g., nitro): May reduce biological activity due to unfavorable electronic interactions .
- Halogen Substituents (e.g., fluoro, chloro): Improve target binding via halogen bonding, as seen in botulinum toxin inhibitors .
Regioisomerism and Activity Switching
Regioisomeric differences profoundly impact biological targets:
- Example 1 : Switching substituents between 3- and 4-positions in pyrazole derivatives (e.g., 3-(4-fluorophenyl) vs. 4-(4-fluorophenyl)) shifts activity from p38α MAP kinase inhibition to cancer-related kinases (Src, B-Raf) .
- Example 2: 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine exhibits nanomolar IC₅₀ values against VEGFR-2 and EGFR, whereas its regioisomer is inactive .
Implication for Target Compound :
The 4-methoxy-3-methylphenyl group at the 3-position in the target compound likely confers selectivity for specific kinases, though experimental validation is required.
Substituent Position on the Aromatic Ring
- Meta vs. Para Substitution :
- 1-(4-Methoxyphenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine (meta-methyl) has a molecular weight of 279.34 g/mol .
- 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine (para-methyl) has a molecular weight of 279.34 g/mol .
- Impact : Para-substitution often enhances planarity and π-π stacking with protein targets, whereas meta-substitution introduces steric hindrance .
Recommendations :
- Conduct kinase profiling to elucidate the target compound's biological spectrum.
- Explore hybrid derivatives combining methoxy/methyl groups with halogens for enhanced activity.
Biological Activity
3-(4-Methoxy-3-methylphenyl)-1H-pyrazol-5-amine, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a methoxy and methyl group on the phenyl moiety. This structural configuration is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects, particularly in inhibiting enzymes involved in inflammatory pathways. It has shown promise in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various assays .
Table 2: Inhibition of Cytokines by this compound
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 76% |
| IL-6 | 86% |
Anticancer Activity
Several studies have evaluated the cytotoxicity of this compound against various cancer cell lines. The compound demonstrated broad-spectrum cytotoxic activity with IC50 values indicating potent activity against liver cancer (HEPG2) and breast cancer (MCF) cell lines .
Table 3: Cytotoxicity of this compound
| Cancer Cell Line | IC50 (nM) |
|---|---|
| HEPG2 | 428 |
| MCF | 580 |
The mechanism through which this compound exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor, modulating pathways related to inflammation and cancer progression .
Case Studies
- Cytotoxicity Assessment : A study focused on the synthesis of novel pyrazole derivatives derived from similar structures reported that compounds with similar substitutions exhibited significant cytotoxic effects against multiple cancer cell lines, indicating a potential structure-activity relationship (SAR) .
- Antimicrobial Evaluation : Another study highlighted the antimicrobial efficacy of pyrazole derivatives, including our compound of interest, showcasing their potential in treating bacterial infections resistant to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-methoxy-3-methylphenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and acylation. For example, thiourea intermediates can be halogenated to generate regioisomers . Key steps include cyclization using monomethylhydrazine and ethyl acetoacetate, followed by oxidation to form pyrazole carbonyl chloride intermediates . Reaction optimization (e.g., solvent-free conditions or microwave-assisted heating) improves scalability and yield. X-ray crystallography (e.g., SHELX software ) is critical for confirming regioselectivity.
Q. How is structural characterization performed for this compound and its derivatives?
- Methodological Answer : X-ray diffraction (XRD) is the gold standard for resolving regiochemical ambiguity, as demonstrated for halogenated pyrazole regioisomers . Complementarily, - and -NMR verify substituent positions, while IR spectroscopy identifies functional groups like carbonyls. For photophysical studies, UV-Vis and fluorescence spectra in polar solvents (e.g., DMSO) reveal electronic transitions .
Q. What preliminary biological screening approaches are used for this compound?
- Methodological Answer : In vitro assays against bacterial strains (e.g., S. aureus, E. coli) or cancer cell lines (e.g., MCF-7) are common . Antitubercular activity is assessed via microplate Alamar Blue assays (MIC values <10 µg/mL indicate potency) . Dose-response curves and IC calculations are standardized using positive controls like isoniazid or doxorubicin.
Advanced Research Questions
Q. How can computational methods optimize the synthesis and bioactivity of derivatives?
- Methodological Answer : Density Functional Theory (DFT) predicts regioselectivity in cyclization reactions . Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like σ receptors or tubulin . Pharmacophore modeling prioritizes substituents (e.g., halogenation at C4 enhances antitubercular activity ).
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Meta-analyses comparing MIC/IC values under standardized protocols are essential. For example, substituent bulkiness (e.g., tert-butyl groups) may improve membrane permeability but reduce solubility, requiring logP vs. activity trade-offs .
Q. How are structure-activity relationships (SAR) explored for pyrazole-5-amine derivatives?
- Methodological Answer : Systematic substitution at the pyrazole core (e.g., methoxy, trifluoromethyl, or aryl groups) is analyzed. For instance:
Q. What advanced techniques validate target engagement in pharmacological studies?
- Methodological Answer : Radioligand binding assays (e.g., -ligand displacement for σ receptors) quantify affinity . For antitubulin agents, immunofluorescence microscopy visualizes microtubule disruption . Isotopic tracing (e.g., -labeled derivatives) tracks metabolic stability in hepatic microsomes.
Data Contradiction Analysis
Q. Why do some derivatives show high in vitro potency but poor in vivo efficacy?
- Methodological Answer : Poor pharmacokinetics (e.g., rapid hepatic clearance) are common. Solutions include pro-drug strategies (e.g., esterification of amino groups) or nanoformulation to enhance bioavailability. Plasma protein binding assays (e.g., equilibrium dialysis) identify compounds with optimal unbound fractions .
Key Methodological Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
